molecular formula C11H10F3N3 B1530343 [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1461707-98-1

[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1530343
CAS RN: 1461707-98-1
M. Wt: 241.21 g/mol
InChI Key: RLACYCYSPSAJTJ-UHFFFAOYSA-N
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Description

The compound “[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms on the pyrazole ring is bonded to a phenyl group (a six-membered carbon ring), and another carbon is bonded to a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is electron-withdrawing, which could make the pyrazole ring less nucleophilic. The phenyl group may participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including structures similar to "[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine," have been extensively studied for their therapeutic potential. These compounds are recognized for their broad pharmacological properties, which have spurred research activity in medicinal chemistry. Pyrazoline derivatives, a closely related class, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The significance of pyrazole and its derivatives in drug discovery is highlighted by their role as building blocks for developing drug-like candidates with varied medicinal properties (Shaaban, Mayhoub, & Farag, 2012).

Pyrazole-Based Anti-Inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a subclass of pyrazole derivatives, have garnered attention for their anti-inflammatory and antibacterial capabilities. The presence of a trifluoromethyl group, especially on certain positions of the pyrazole nucleus, greatly influences the activity profile of these compounds. This highlights the importance of structural modification in enhancing the biological activity of pyrazole derivatives (Kaur, Kumar, & Gupta, 2015).

Optoelectronic Applications

Beyond medicinal chemistry, pyrazole derivatives also find applications in optoelectronic materials. Incorporating pyrazole fragments into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. This demonstrates the versatility of pyrazole derivatives in contributing to advancements in material sciences and electronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrazole derivatives, including compounds similar to "[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine," is crucial for developing new drugs and materials. Advances in synthetic methodologies allow for the creation of diverse pyrazole-based structures, expanding their potential applications in various fields of science and technology (Dar & Shamsuzzaman, 2015).

Future Directions

The future directions for research on this compound would depend on its applications. If it has biological activity, it could be studied further for potential medicinal uses. If it’s an intermediate in a chemical synthesis, research could focus on improving the synthesis method .

properties

IUPAC Name

[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACYCYSPSAJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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